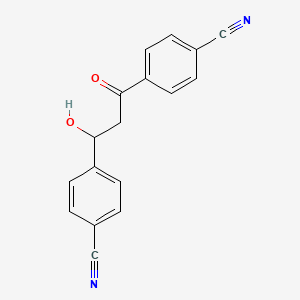
Benzonitrile, 4,4'-(1-hydroxy-3-oxo-1,3-propanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- is a chemical compound with the molecular formula C_16H_10N_2O_3 It is known for its unique structure, which includes two benzonitrile groups connected by a 1-hydroxy-3-oxo-1,3-propanediyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- typically involves the reaction of benzonitrile with a suitable reagent that introduces the 1-hydroxy-3-oxo-1,3-propanediyl linker. One common method involves the use of a Friedel-Crafts acylation reaction, where benzonitrile reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl_3). The reaction conditions usually require an inert atmosphere and a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH_4) can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.
Substitution: Ammonia (NH_3) or primary amines in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Amides or other substituted derivatives.
Applications De Recherche Scientifique
Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrile groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The hydroxy and oxo groups in the linker region may also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile, 4-hydroxy-: Similar structure but lacks the 1-hydroxy-3-oxo-1,3-propanediyl linker.
Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: Contains tert-butyl groups, which provide different steric and electronic properties.
4-Hydroxy-3-methoxybenzonitrile: Contains a methoxy group, which influences its reactivity and solubility.
Uniqueness
Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- is unique due to its specific linker structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
58949-72-7 |
|---|---|
Formule moléculaire |
C17H12N2O2 |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
4-[3-(4-cyanophenyl)-1-hydroxy-3-oxopropyl]benzonitrile |
InChI |
InChI=1S/C17H12N2O2/c18-10-12-1-5-14(6-2-12)16(20)9-17(21)15-7-3-13(11-19)4-8-15/h1-8,16,20H,9H2 |
Clé InChI |
CSGBGYJVJGIMTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C(CC(=O)C2=CC=C(C=C2)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


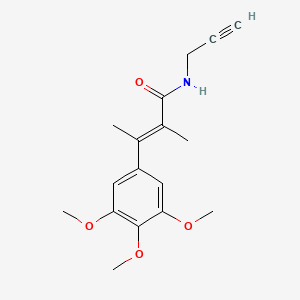
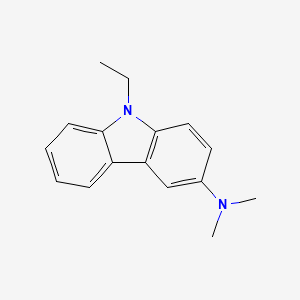
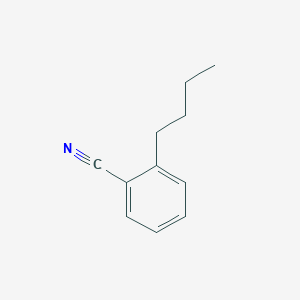
![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)
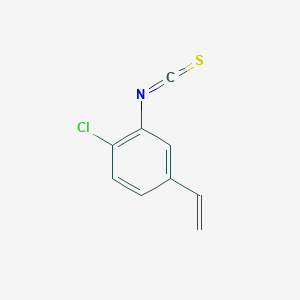
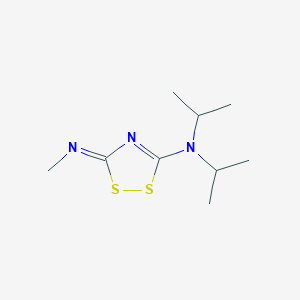
![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
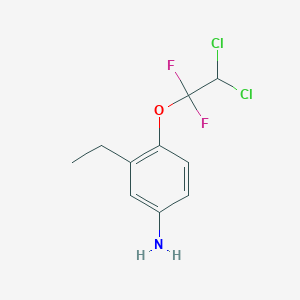
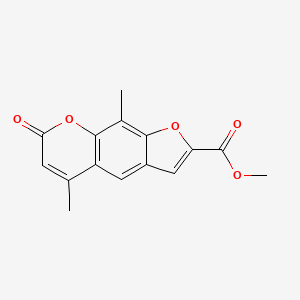
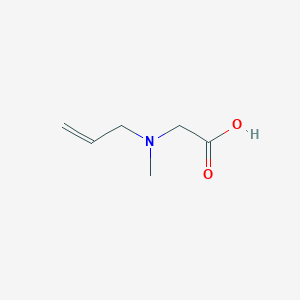
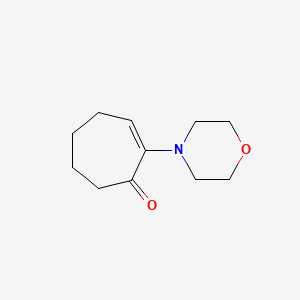
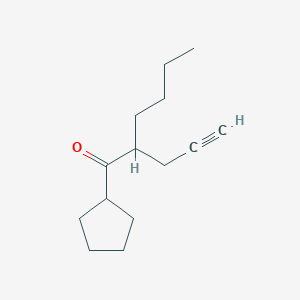

![Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14615098.png)
